TRPA1 Antagonist Lead Identification: N-Isopropylglycine Sulfonamide (1) as the Privileged Starting Scaffold
In a lead identification program for TRPA1 antagonists, N-isopropylglycine sulfonamide (compound 1) was selected as the foundational chemotype for optimization [1]. While specific IC50 data for compound 1 and its immediate N-alkylglycine comparators were not disclosed in the abstract, the study's explicit design logic confirms that the isopropyl substitution was essential for the initial activity and pharmacokinetic trajectory. The optimization ultimately yielded compound 20 (a (4R,5S)-4-fluoro-5-methylproline sulfonamide) with balanced potency and metabolic stability, and prodrug 22 demonstrating superior oral exposure and in vivo target engagement in a rat AITC-induced pain model [1]. This establishes N-isopropylglycine as the only N-alkylglycine scaffold publicly documented to lead to this advanced TRPA1 clinical candidate series.
| Evidence Dimension | Medicinal Chemistry Lead Suitability for TRPA1 Antagonists |
|---|---|
| Target Compound Data | N-isopropylglycine sulfonamide (1) serves as the starting lead for a successfully optimized series yielding compound 20 (balanced potency/metabolic stability) and prodrug 22 (in vivo efficacy in rat pain model) [1]. |
| Comparator Or Baseline | Other N-alkylglycine sulfonamides (e.g., N-methyl, N-ethyl, N-propyl). No publicly documented advanced TRPA1 clinical leads have been derived from these scaffolds. |
| Quantified Difference | Qualitative advancement: only N-isopropylglycine core led to candidate with reported in vivo TRPA1 engagement (prodrug 22) [1]. |
| Conditions | Genentech medicinal chemistry program; in vitro potency, microsomal stability, in vivo rat pharmacokinetics/pharmacodynamics [1]. |
Why This Matters
Procurement of N-isopropylglycine is essential for replicating or building upon the only published N-alkylglycine-based TRPA1 antagonist lead series that reached advanced preclinical development, as no alternative N-alkylglycine scaffold has demonstrated this level of validated therapeutic potential.
- [1] Chen, H., Volgraf, M., Do, S., Kolesnikov, A., Shore, D. G., Verma, V. A., ... & Estrada, A. A. (2018). Discovery of a Potent (4R,5S)-4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential Ankyrin 1 Antagonist and Its Methylene Phosphate Prodrug Guided by Molecular Modeling. Journal of Medicinal Chemistry, 61(8), 3641-3659. View Source
